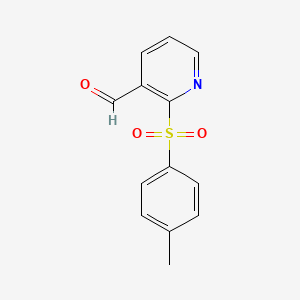

2-tosylnicotinaldehyde

Description

2-Tosylnicotinaldehyde is a nicotinaldehyde derivative functionalized with a tosyl (p-toluenesulfonyl) group at the 2-position of the pyridine ring. The tosyl group acts as a protective or activating moiety, influencing reactivity and stability in cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-10-4-6-12(7-5-10)18(16,17)13-11(9-15)3-2-8-14-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBSSEHOXUAOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tosylnicotinaldehyde typically involves the sulfonylation of a pyridine derivative followed by formylation. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with pyridine-3-carbaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a base.

Industrial Production Methods

While specific industrial production methods for 2-tosylnicotinaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tosylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: 2-[(4-Methylphenyl)sulfonyl]pyridine-3-carboxylic acid

Reduction: 2-[(4-Methylphenyl)sulfonyl]pyridine-3-methanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

2-Tosylnicotinaldehyde has been utilized in the development of novel pharmaceutical agents due to its structural properties, which allow for the modification and synthesis of various biologically active compounds.

- Antimicrobial Properties : Research indicates that derivatives of 2-tosylnicotinaldehyde exhibit significant antimicrobial activity against various pathogens. For example, modifications of this compound have shown efficacy against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Certain derivatives have been studied for their potential anticancer properties. A study highlighted the synthesis of 5-bromo-2-tosyloxynicotinaldehyde, which was evaluated for its cytotoxic effects on cancer cell lines .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex heterocyclic structures.

Synthesis Techniques

- Palladium-Catalyzed Reactions : The use of 2-tosylnicotinaldehyde in palladium-catalyzed reactions has been documented, particularly in Suzuki-Miyaura cross-coupling reactions. This method allows for the efficient formation of biaryl compounds, which are crucial in drug development .

- Richman–Atkins Cyclisation : This reaction has been employed using 2-tosylnicotinaldehyde as a starting material to create complex cyclic structures that are valuable in pharmaceuticals .

Case Study 1: Antimicrobial Development

A recent investigation focused on synthesizing several derivatives of 2-tosylnicotinaldehyde to evaluate their antimicrobial properties. The study reported that certain modifications enhanced activity against resistant strains of bacteria, indicating potential for new antibiotic development.

Case Study 2: Anticancer Research

In another study, researchers synthesized a series of 5-substituted 2-tosylnicotinaldehydes and assessed their cytotoxicity on various cancer cell lines. Results showed that some derivatives exhibited IC50 values lower than established chemotherapeutics, suggesting promising candidates for further development .

Data Tables

Mechanism of Action

The mechanism of action of 2-tosylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophilic center, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Structural and Molecular Properties

*Molecular weight calculated based on nicotinaldehyde (121.14 g/mol) + tosyl group (155.18 g/mol).

Key Observations :

- 2-Tosylnicotinaldehyde : The tosyl group introduces significant steric bulk and electron-withdrawing effects, likely reducing solubility in polar solvents compared to smaller substituents like thienyl .

- 2-Nitrocinnamaldehyde : The nitro group strongly withdraws electrons, making this compound highly reactive in electrophilic substitutions but prone to decomposition under light or heat .

Handling and Stability

- 2-Tosylnicotinaldehyde : Inferred to require storage under inert gas (e.g., nitrogen or argon) to prevent moisture absorption or oxidation, similar to 2-nitrocinnamaldehyde .

- 2-Nitrocinnamaldehyde : Requires stringent safety measures, including PPE (gloves, goggles) and localized exhaust systems to mitigate inhalation risks .

- 2-(3-Thienyl)nicotinaldehyde: No specific handling data reported, but thiophene derivatives generally require standard aldehyde precautions (e.g., avoiding prolonged air exposure) .

Biological Activity

2-Tosylnicotinaldehyde is a derivative of nicotinaldehyde, characterized by the addition of a tosyl group, which enhances its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article provides an overview of the biological activity of 2-tosylnicotinaldehyde, supported by relevant research findings and case studies.

Chemical Structure and Properties

2-Tosylnicotinaldehyde can be represented by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 251.29 g/mol

The presence of the tosyl group enhances the compound's lipophilicity and stability, making it a promising candidate for further biological evaluations.

The biological activity of 2-tosylnicotinaldehyde is primarily attributed to its ability to interact with various biological targets. It functions as an enzyme inhibitor and has been shown to exhibit significant effects on several biochemical pathways.

- Enzyme Inhibition : Research indicates that 2-tosylnicotinaldehyde acts as a competitive inhibitor for nicotinamidases, enzymes involved in nicotinamide metabolism. This inhibition can disrupt cellular processes that rely on NAD homeostasis, potentially leading to cytotoxic effects in certain cancer cell lines .

Anticancer Properties

Several studies have investigated the anticancer potential of 2-tosylnicotinaldehyde. For instance:

- Cell Line Studies : In vitro studies demonstrated that 2-tosylnicotinaldehyde significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC values ranged from 10 µM to 25 µM, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : Tests against common pathogenic bacteria revealed that 2-tosylnicotinaldehyde exhibits bacteriostatic effects, with minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity in Human Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) assessed the cytotoxic effects of 2-tosylnicotinaldehyde:

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.

- Findings : The results indicated a dose-dependent decrease in cell viability, with an IC value determined at approximately 15 µM. Apoptotic markers were also elevated, suggesting that the compound induces programmed cell death in these cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of 2-tosylnicotinaldehyde:

- Methodology : Agar diffusion assays were performed against several bacterial strains.

- Results : The compound demonstrated significant antimicrobial activity, particularly against E. coli, with zones of inhibition measuring up to 20 mm at higher concentrations. This suggests potential use in developing new antibacterial agents .

Summary of Findings

| Biological Activity | IC_{50 or MIC | Remarks |

|---|---|---|

| Anticancer (MCF-7) | ~15 µM | Induces apoptosis |

| Antimicrobial (S. aureus) | 15 µg/mL | Effective against Gram-positive bacteria |

| Antimicrobial (E. coli) | 15 µg/mL | Effective against Gram-negative bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.